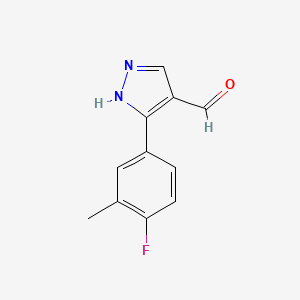
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with a fluoro-methylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include refluxing in ethanol or using a catalytic amount of acid or base to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylphenyl isocyanate
- 4-fluoro-3-methylphenylboronic acid
- 4-fluoro-3-methylphenylhydrazine
Uniqueness
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
NYOKJVFMFDAHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NN2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)

![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

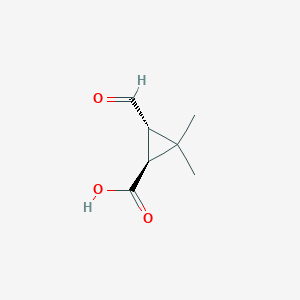
![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
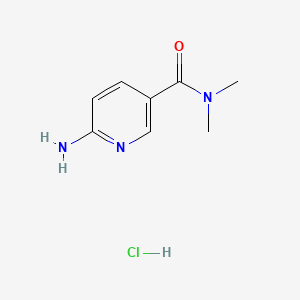
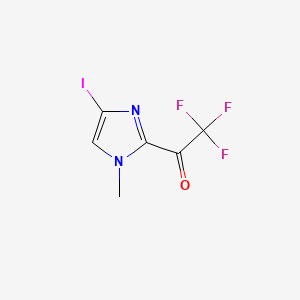
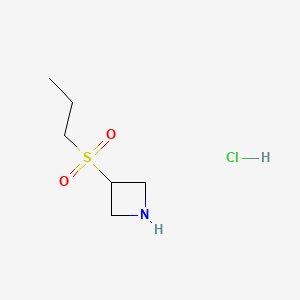
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
